Ticagrelor Impurity M, also known as Ticagrelor Sulfone Impurity, is a chemical compound associated with the pharmaceutical agent ticagrelor, which is primarily used as a P2Y12 platelet inhibitor for preventing atherothrombotic events in patients with acute coronary syndromes. Ticagrelor was developed by AstraZeneca and has gained regulatory approval in various regions, including the European Medicines Agency and the U.S. Food and Drug Administration. The presence of impurities like Ticagrelor Impurity M is significant for quality control and regulatory compliance in pharmaceutical manufacturing.
Ticagrelor Impurity M is derived from ticagrelor synthesis processes and can be identified through various analytical methods, including mass spectrometry. Its structural formula is critical in understanding its formation and implications in drug formulation.
Ticagrelor Impurity M falls under the category of pharmaceutical impurities. It is classified as a sulfone derivative of ticagrelor, with specific structural characteristics that distinguish it from the parent compound.
The synthesis of Ticagrelor Impurity M involves several steps, typically starting from key intermediates in the ticagrelor synthesis pathway. The synthesis may include:
The synthesis process is often optimized for yield and purity, employing environmentally friendly reagents and conditions. For example, Raney nickel may be used as a catalyst in hydrogenation steps, while solvents like methanol or dichloromethane facilitate various reactions under controlled conditions.
Ticagrelor Impurity M has the following molecular formula:
The structure includes multiple functional groups such as sulfonyl groups, which are characteristic of sulfone compounds.
The structural configuration can be represented as follows:
Ticagrelor Impurity M can participate in various chemical reactions typical for sulfone compounds:
The formation of Ticagrelor Impurity M may involve dimerization pathways where intermediates react under specific conditions to yield this impurity. Mass spectrometry data often supports the identification of such compounds during quality assessments.
The mechanism by which Ticagrelor functions involves its role as a P2Y12 receptor antagonist. This action inhibits platelet aggregation by blocking adenosine diphosphate (ADP) from binding to its receptor on platelets:
Relevant analyses often include high-performance liquid chromatography (HPLC) to determine purity levels and assess stability over time.
Ticagrelor Impurity M has several scientific uses:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7